E217G is the Most Sensitive Prototypical Probe Substrate for OATP1B1 Inhibition Studies
In a comparative analysis of three standard OATP1B1 probe substrates, Estradiol-17β-glucuronide (E2G) was demonstrated to be the most sensitive in vitro probe among the tested substrates. This study directly compared E2G with estrone-3-sulfate (E1S) and sulfobromophthalein (BSP) in OATP1B1-transfected cells [1].
| Evidence Dimension | Sensitivity as an OATP1B1 probe substrate for detecting inhibition |
|---|---|
| Target Compound Data | Km = 7 ± 1 µM, Vmax = 175 ± 11 pmol/mg protein/min (for OATP1B1-mediated uptake) [2] |
| Comparator Or Baseline | Estrone-3-sulfate (E1S): Km = 0.5 ± 0.1 µM, Vmax = 96 ± 10 pmol/mg protein/min (OATP1B1) [2] |
| Quantified Difference | E2G exhibited the greatest sensitivity to a panel of 14 inhibitors, with the most pronounced substrate-dependent inhibition profile [1]. Kinetic parameters show a 14-fold higher Km and 1.8-fold higher Vmax compared to the high-affinity component of E1S transport [2]. |
| Conditions | OATP1B1-transfected HEK293 cells; uptake of [³H]E2G, [³H]E1S, and [³H]BSP measured over 2-30 minutes |
Why This Matters
Using E2G as an OATP1B1 probe minimizes the risk of false-negative predictions in drug-drug interaction (DDI) studies, ensuring that weak or substrate-dependent inhibitors are not missed.
- [1] Izumi, S., Nozaki, Y., Komori, T., Maeda, K., Takenaka, O., Kusano, K., ... & Sugiyama, Y. (2013). Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17β-Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein. *Drug Metabolism and Disposition*, 41(10), 1859-1866. View Source
- [2] PMC3199999 Table 1. (2011). Kinetic parameters for OATP1B1 and OATP1B3-mediated uptake of estradiol-17β-glucuronide and estrone-3-sulfate. *PMC*, 3199999. View Source
